molecular formula C7H20N4 B1194178 N,N'-Bis(2-aminoethyl)-1,3-propanediamine CAS No. 4741-99-5

N,N'-Bis(2-aminoethyl)-1,3-propanediamine

Cat. No. B1194178
M. Wt: 160.26 g/mol
InChI Key: UWMHHZFHBCYGCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04174428

Procedure details

The procedure of (2) of Example 1 was repeated with the exception that N,N'-bis(2-aminoethyl)-1,3-propylenediamine was used in place of triethylenetetramine. Thus, 3-(3-cyanopropyl)-2,4-dioxo-1,5,8,12-tetraaza-cyclotetradecane (C-substituted cyclic diamide) was obtained in a yield of 30%.
Name
( 2 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([CH2:3][CH2:4][CH2:5][CH:6]1[C:18](=[O:19])[NH:17][CH2:16][CH2:15][NH:14][CH2:13][CH2:12][NH:11][CH2:10][CH2:9][NH:8][C:7]1=[O:20])#[N:2].N[CH2:22]CNCCCNCCN>>[C:1]([CH2:3][CH2:4][CH2:5][CH:6]1[C:7](=[O:20])[NH:8][CH2:9][CH2:10][NH:11][CH2:22][CH2:12][CH2:13][NH:14][CH2:15][CH2:16][NH:17][C:18]1=[O:19])#[N:2]

Inputs

Step One
Name
( 2 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#N)CCCC1C(NCCNCCNCCNC1=O)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NCCNCCCNCCN

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(#N)CCCC1C(NCCNCCCNCCNC1=O)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 30%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.